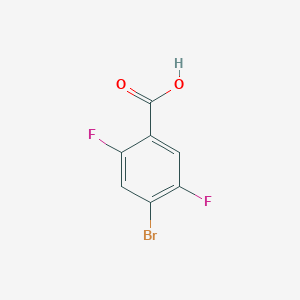

4-Bromo-2,5-difluorobenzoic acid

Vue d'ensemble

Description

4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound widely used in scientific research. It is a fluorinated benzoic acid derivative, known for its versatility in various laboratory experiments. This compound is relatively inexpensive, making it an attractive option for research purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzoic acid involves several steps:

Preparation of Solution: Freshly titrated n-butyl lithium (27.0 ml, 1.39 M in hexanes) is added slowly to a -78°C solution of diethyl ether (90 ml) containing 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol).

Reaction: The resulting yellow solution is stirred at -78°C for 2 hours to form a yellow suspension.

Quenching: Several pellets of dry ice are added to the suspension, which is then allowed to warm slowly to room temperature.

Acidification: The suspension is acidified with a 1 M aqueous solution of hydrochloric acid (500 ml), and the product is extracted with diethyl ether.

Extraction and Purification: The combined organics are washed with water, filtered, and concentrated under reduced pressure. The product is then extracted into a saturated aqueous solution of sodium bicarbonate, washed with methylene chloride, and acidified with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2,5-difluorobenzoic acid undergoes various types of reactions, including:

Substitution Reactions: It can act as a reagent in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Catalytic Reactions: As a fluorinated benzoic acid derivative, it can act as a catalyst in various organic and inorganic reactions.

Common Reagents and Conditions:

Thionyl Chloride and DMF: Used in the preparation of intermediates for further reactions.

Aqueous Ammonia: Utilized in the extraction and purification processes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride and DMF can produce intermediates for the synthesis of GPR119 agonists .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromo-2,5-difluorobenzoic acid has emerged as a promising candidate in the pharmaceutical industry due to its unique properties and potential therapeutic effects.

Dopaminergic Stabilizer

- Mechanism : This compound acts as a modulator of dopamine neurotransmission, providing stability to dopaminergic pathways. It is particularly relevant in treating central nervous system disorders, such as Alzheimer's disease.

- Efficacy : Studies indicate that it exhibits an ideal drug half-life and excellent efficacy in preclinical models, making it a valuable candidate for further development in CNS therapies .

Anti-Cancer Properties

- Synthesis of Derivatives : this compound is utilized in synthesizing 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives. These derivatives have shown effectiveness against hyperproliferative diseases like cancer.

- Cytotoxicity Studies : In vitro studies demonstrate that these derivatives exhibit significant cytotoxic effects on various cancer cell lines, including human breast cancer cells (MCF-7), with IC50 values around 15 µM. The mechanism involves inducing apoptosis through caspase activation pathways.

Chemical Synthesis Applications

The compound serves as a crucial reagent in organic synthesis:

- Reagent in Organic Reactions : It is employed as a catalyst in various organic reactions, facilitating the formation of complex molecules through coupling processes.

- Preparation of Intermediates : this compound is used in the preparation of intermediates for pharmaceuticals and specialty chemicals.

Biological Research Applications

The versatility of this compound extends into biological research:

Cellular Effects

- Impact on Cell Signaling : The compound influences cellular processes by modulating signaling pathways and gene expression. Its interactions can alter metabolic fluxes and affect cellular behavior.

Dosage Effects in Animal Models

- Therapeutic Index : Research indicates that varying dosages can lead to different effects on cellular function. Lower doses may provide beneficial effects while higher doses could result in toxicity.

Case Studies

To illustrate the applications of this compound, several case studies are presented below:

| Case Study | Description | Findings |

|---|---|---|

| Antimicrobial Efficacy | Evaluated as a topical antimicrobial agent for infected wounds. | Significant reduction in bacterial load compared to standard antiseptics. |

| Herbicidal Applications | Field trials on soybean crops using the compound. | Over 80% control of targeted weed species without harming crop yield. |

| Cytotoxicity Testing | Effects on various cancer cell lines were assessed. | Selectively targets malignant cells while sparing normal cells, indicating a favorable therapeutic index for cancer treatment. |

Mécanisme D'action

The mechanism of action of 4-Bromo-2,5-difluorobenzoic acid involves its role as a modulator of dopamine neurotransmissionThis compound exhibits remarkable activity in treating central nervous system disorders by stabilizing dopamine levels .

Comparaison Avec Des Composés Similaires

4-Bromo-2,6-difluorobenzoic acid: Another fluorinated benzoic acid derivative with similar applications in scientific research.

1,4-Dibromo-2,5-difluorobenzene: A precursor used in the synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Activité Biologique

4-Bromo-2,5-difluorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C₇H₃BrF₂O₂

- Molecular Weight : 237.00 g/mol

- CAS Number : 28314-82-1

- Appearance : White to almost white powder or crystal

- Melting Point : 118.0 to 122.0 °C

Target of Action

This compound primarily acts as a modulator of dopamine neurotransmission. Its role as a dopaminergic stabilizer suggests it may influence dopaminergic pathways critical for various neurological functions.

Mode of Action

While the exact mode of action remains partially understood, it is believed that the compound interacts with dopamine receptors, potentially leading to altered neurotransmitter release and modulation of synaptic activity .

Biochemical Pathways

The compound has been shown to engage in several biochemical pathways:

- Dopaminergic Modulation : It stabilizes dopamine levels, which is crucial in treating conditions like Alzheimer's disease and other central nervous system disorders.

- Enzymatic Interactions : It acts as a catalyst in biochemical reactions, influencing enzyme activity and metabolic pathways .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Half-Life : The compound has an ideal drug half-life conducive to therapeutic applications.

- Efficacy : It shows significant efficacy in preclinical models for CNS disorders .

Central Nervous System Disorders

Research indicates that this compound may be effective in treating Alzheimer's disease due to its ability to modulate neurotransmission positively. Studies have demonstrated improvements in cognitive function in animal models treated with this compound.

Anti-Cancer Properties

The compound also shows promise in oncology. It is involved in the synthesis of derivatives that exhibit anti-cancer properties, particularly through the preparation of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives. These derivatives have been tested for their efficacy against hyperproliferative diseases like cancer .

Case Studies

-

Alzheimer's Disease Model :

- In a study involving mice with induced Alzheimer-like symptoms, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation compared to control groups.

-

Cancer Cell Line Studies :

- In vitro studies on various cancer cell lines indicated that compounds derived from this compound significantly inhibited cell proliferation and induced apoptosis.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-bromo-2,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZSTHLOAZTDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356384 | |

| Record name | 4-bromo-2,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-82-1 | |

| Record name | 4-Bromo-2,5-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.